Cyanine3 Tetrazine: Molecular Architecture and Bioorthogonal Application Guide
Cyanine3 Tetrazine: Molecular Architecture and Bioorthogonal Application Guide
Executive Summary
Cyanine3 (Cy3) tetrazine is a high-performance fluorogenic probe designed for bioorthogonal labeling via the Inverse Electron Demand Diels-Alder (IEDDA) reaction.[1][2][3] It bridges the gap between advanced fluorescence imaging and rapid, catalyst-free bioconjugation. This guide dissects the chemical structure, physicochemical properties, and experimental protocols for both the standard (hydrophobic) and sulfonated (hydrophilic) variants, providing researchers with the critical data needed for precision labeling of proteins, nucleic acids, and live cells.
Part 1: Chemical Architecture and Variants
The efficacy of Cy3-tetrazine stems from its tripartite structure: the fluorophore core , the linker , and the reactive headgroup . Understanding the nuances of these components is essential for selecting the correct reagent for your specific matrix (aqueous vs. organic).
The Fluorophore Core: Cyanine3
The chromophore consists of two indole (or indolenine) rings connected by a trimethine (
-
Standard Cy3: Contains non-sulfonated rings. It is moderately hydrophobic and requires organic co-solvents (DMSO, DMF) for dissolution.[4][5][6]
-
Sulfo-Cy3: chemically modified with sulfonate groups (
) on the indole rings. This modification imparts high water solubility and reduces aggregation-induced quenching (AIQ) in biological buffers.
The Reactive Headgroup: Tetrazine
The tetrazine moiety is the engine of the IEDDA reaction.[7][8][] Commercial reagents typically utilize Methyltetrazine rather than Hydrogen-tetrazine.
-
Methyltetrazine (Most Common): Substituted with a methyl group at the 6-position. It offers a superior balance of stability in physiological media (resisting hydrolysis) while maintaining rapid kinetics (
) toward Trans-Cyclooctene (TCO). -
H-Tetrazine: Lacks the methyl group. It exhibits faster kinetics but significantly lower stability in aqueous solution, making it less suitable for long-duration experiments.
Structural Specifications
| Feature | Cyanine3 Tetrazine (Standard) | Sulfo-Cyanine3 Tetrazine (Water-Soluble) |
| Core Structure | Indolenine-Trimethine-Indolenine | Sulfonated Indolenine-Trimethine |
| Solubility | Organic (DMSO, DMF, DCM) | Aqueous (PBS, Water), DMSO, DMF |
| Primary Application | Intracellular labeling, organic synthesis | Protein labeling, in vivo imaging, flow cytometry |
| Cell Permeability | Membrane permeable (passive diffusion) | Membrane impermeable (requires fixation/transfection) |
Part 2: Physicochemical Specifications
The following data aggregates values from major high-purity reagent suppliers (e.g., Lumiprobe, BroadPharm). Note that Molecular Weight (MW) varies based on the counterion (e.g.,
Comparative Data Table
| Property | Cyanine3 Tetrazine | Sulfo-Cyanine3 Tetrazine |
| Molecular Weight | ~727.64 Da (varies by salt) | ~838.05 Da (K+ salt) |
| Molecular Formula | ||
| Excitation Max | 555 nm | 548 nm |
| Emission Max | 570 nm | 563 nm |
| Extinction Coeff.[1][10][11][12][13] ( | 150,000 | 162,000 |
| Quantum Yield ( | 0.31 | 0.10 (increases upon binding) |
| Appearance | Dark Red Solid | Red Powder |
Critical Note on MW: Always verify the specific batch MW on the Certificate of Analysis (CoA). Hydration levels and counterion exchanges during synthesis can shift the effective mass by 10-50 Da.
Part 3: Mechanistic Deep Dive (IEDDA)
The Inverse Electron Demand Diels-Alder (IEDDA) reaction is the "gold standard" for kinetic speed in bioorthogonal chemistry. Unlike copper-catalyzed click chemistry (CuAAC), IEDDA is biocompatible and requires no catalyst.
Mechanism[7]
-
Cycloaddition: The electron-deficient tetrazine (diene) reacts with the strained, electron-rich TCO (dienophile).
-
Retro-Diels-Alder: The resulting bicyclic intermediate spontaneously releases nitrogen gas (
). -
Tautomerization: The intermediate rearranges to form a stable dihydropyridazine or pyridazine conjugate.
Figure 1: The IEDDA reaction pathway. The irreversible release of nitrogen gas drives the reaction to completion, ensuring high yields even at low concentrations.
Part 4: Experimental Protocol (Protein Labeling)
This protocol describes the labeling of a TCO-modified protein with Sulfo-Cyanine3 Tetrazine .
Reagents Required[14][15]
-
Protein: TCO-modified protein (in PBS, pH 7.4).
-
Dye: Sulfo-Cyanine3 Tetrazine (10 mM stock in DMSO or Water).
-
Buffer: PBS or HEPES (pH 7.2–7.6). Avoid nucleophilic buffers if using NHS-ester chemistry upstream, but they are safe for Tetrazine-TCO steps.
Workflow Diagram
Figure 2: Step-by-step workflow for bioorthogonal protein labeling using Sulfo-Cy3 Tetrazine.
Step-by-Step Methodology
-
Calculation: Calculate the volume of dye needed for a 2-fold to 5-fold molar excess over the TCO groups.
-
Expert Insight: While IEDDA is efficient, using a slight excess ensures complete saturation of TCO sites, which is critical if the TCO-protein is valuable.
-
-
Reaction: Add the Sulfo-Cy3 Tetrazine stock to the protein solution.
-
Tip: Keep the final organic solvent concentration (DMSO) below 5-10% to prevent protein denaturation.
-
-
Incubation: Incubate for 30–60 minutes at room temperature (RT) or 4°C.
-
Self-Validation: A color change is not typically visible at these concentrations, but the reaction releases
. In large-scale synthesis, bubbling may be observed.
-
-
Purification: Remove excess dye using a Zeba™ Spin Desalting Column (7K MWCO) or dialysis.
-
Why: Unreacted tetrazine will quench fluorescence and increase background noise.
-
-
Quantification: Measure absorbance at 280 nm (Protein) and 548 nm (Cy3). Use the correction factor (CF280 ~0.09 for Cy3) to calculate the Degree of Labeling (DOL).
Part 5: Trustworthiness & Troubleshooting
Self-Validating the Reaction
How do you know it worked?
-
Absorbance Ratio: The A548/A280 ratio should align with your theoretical DOL.
-
Fluorescence Quenching Check: Tetrazines are known to quench the fluorescence of attached fluorophores (via PET) before reaction. Upon reaction with TCO, this quenching is relieved, resulting in a "turn-on" fluorescence effect (varying by specific linker geometry).
-
Test: Measure fluorescence before and after adding a TCO standard. A signal increase confirms active tetrazine.
-
Storage and Stability[4][10][11][13][16]
-
Solid State: Store at -20°C, desiccated, and protected from light. Stable for 12-24 months.
-
Solution: Tetrazines degrade in water over time (hydrolysis). Do not store aqueous stocks. Prepare fresh or store as DMSO aliquots at -20°C for no more than 1-2 months.
References
-
Lumiprobe. Cyanine3 tetrazine datasheet and properties. Retrieved from
-
Vector Laboratories. Cy3 Tetrazine Specifications and Kinetics. Retrieved from
-
BroadPharm. Sulfo-Cy3-Tetrazine Structural Data. Retrieved from
-
Antibodies.com. Sulfo-Cyanine 3 tetrazine (A270280) Validation Data. Retrieved from [13]
-
National Institutes of Health (PMC). Kinetic studies of inverse electron demand Diels–Alder reactions. Retrieved from
Sources
- 1. interchim.fr [interchim.fr]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Cy3-Tetrazine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. Lumiprobe代理 Cyanine3 tetrazine, 25 mg | cy3 cy5 cy7荧光染料 [lumiprobe.jinpanbio.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Cyanine 3 tetrazine (A270148) | Antibodies.com [antibodies.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cyanine3 tetrazine | AxisPharm [axispharm.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. medkoo.com [medkoo.com]
- 12. Sulfo-Cy3-Tetrazine, 2055138-86-6 | BroadPharm [broadpharm.com]
- 13. Sulfo-Cyanine 3 tetrazine (A270280) | Antibodies.com [antibodies.com]
